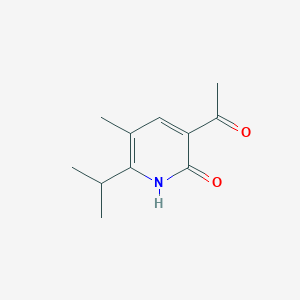![molecular formula C16H14Cl2O2 B13884663 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde CAS No. 921630-63-9](/img/structure/B13884663.png)
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a dichloromethylphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde typically involves the reaction of 2,6-dichloro-4-methylphenol with an appropriate ethylating agent to form the intermediate 2-(2,6-dichloro-4-methylphenoxy)ethyl compound. This intermediate is then subjected to a formylation reaction to introduce the benzaldehyde group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloromethylphenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the benzaldehyde group can form covalent or non-covalent interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde can be compared with similar compounds such as:
4-(2-(2,6-Dichlorophenoxy)ethyl)benzaldehyde: Lacks the methyl group, which may affect its binding affinity and reactivity.
4-(2-(2,6-Dichloro-4-methylphenoxy)ethyl)acetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
921630-63-9 |
|---|---|
Molekularformel |
C16H14Cl2O2 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
4-[2-(2,6-dichloro-4-methylphenoxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14Cl2O2/c1-11-8-14(17)16(15(18)9-11)20-7-6-12-2-4-13(10-19)5-3-12/h2-5,8-10H,6-7H2,1H3 |
InChI-Schlüssel |
OONTVLLCKAFALT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)OCCC2=CC=C(C=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


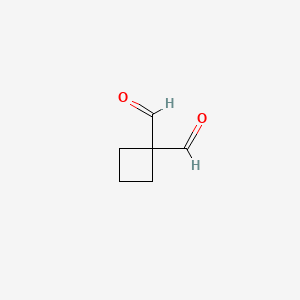
![6-[[5-(5-carboxy-3-methylpent-2-enyl)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13884593.png)
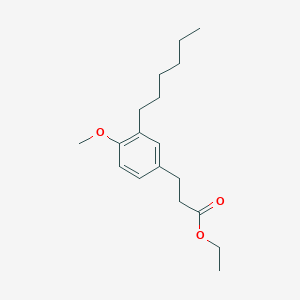
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
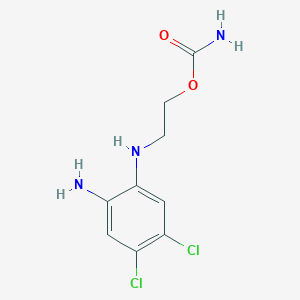
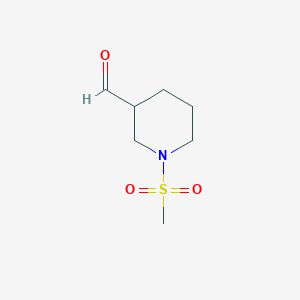
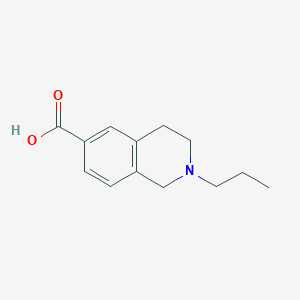
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)
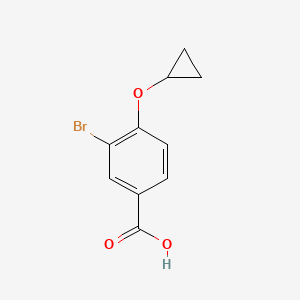

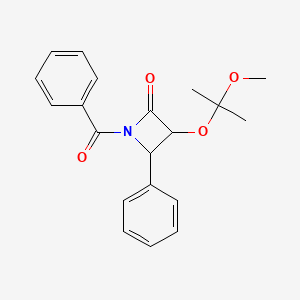
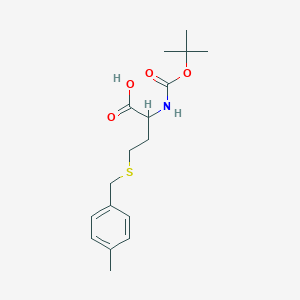
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
